(3-Fluoro-5-nitrophenyl)methanamine
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Overview
Description
(3-Fluoro-5-nitrophenyl)methanamine: is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 3-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)methanamine typically involves the nitration of 3-fluorotoluene followed by a reduction process. The nitration step introduces the nitro group at the 5-position of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-fluoro-5-nitrotoluene is then subjected to a reduction reaction to convert the nitro group to an amine group, forming this compound. Common reducing agents for this step include hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a metal catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with Pd/C or iron powder in acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: (3-Fluoro-5-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of this compound.
Scientific Research Applications
Chemistry: In chemistry, (3-Fluoro-5-nitrophenyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring can influence its interaction with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of (3-Fluoro-5-nitrophenyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine and nitro groups can enhance binding affinity and selectivity through electronic and steric effects. The amine group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
- (3-Fluoro-4-nitrophenyl)methanamine
- (3-Chloro-5-nitrophenyl)methanamine
- (3-Fluoro-5-aminophenyl)methanamine
Comparison: Compared to its analogs, (3-Fluoro-5-nitrophenyl)methanamine is unique due to the specific positioning of the fluorine and nitro groups. This unique substitution pattern can result in different chemical reactivity and biological activity. For instance, the presence of a fluorine atom at the 3-position can influence the compound’s lipophilicity and metabolic stability, while the nitro group at the 5-position can affect its electron density and reactivity .
Properties
Molecular Formula |
C7H7FN2O2 |
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Molecular Weight |
170.14 g/mol |
IUPAC Name |
(3-fluoro-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H,4,9H2 |
InChI Key |
ZHKBWORXSLHAJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CN |
Origin of Product |
United States |
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